
PF-8380
Descripción general
Descripción
PF-8380 es un inhibidor potente y específico de la autotaxina, una enzima que cataliza la producción de ácido lisofosfatídico a partir de lisofosfatidilcolina . Este compuesto ha mostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos del cáncer, la esclerosis múltiple y la artritis .
Métodos De Preparación
PF-8380 puede sintetizarse mediante una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente implica la reacción del cloruro de 3,5-diclorobencilo con piperazina, seguida de la adición de 2-oxo-2,3-dihidrobenzo[d]oxazol . Las condiciones de reacción incluyen el uso de disolventes como el dimetilsulfóxido y temperaturas que van desde la temperatura ambiente hasta los 100 °C . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
PF-8380 se somete a varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente incluyen derivados de this compound con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
Scientific Research Applications
PF-8380 has a wide range of applications across different domains:
Oncology
- Cancer Treatment : this compound has been extensively studied for its role in enhancing radiosensitivity in glioblastoma cells. By inhibiting autotaxin's activity, it reduces tumor cell invasion and migration, making it a promising candidate for combination therapies with radiation .
- Mechanistic Studies : Research indicates that this compound can alter the tumor microenvironment, improving responses to radiation therapy by decreasing clonogenic survival and invasiveness of cancer cells .
Inflammatory Diseases
- Anti-inflammatory Properties : this compound modulates lysophosphatidic acid levels during inflammatory responses, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
- Central Nervous System Disorders : Studies have shown that this compound can cross the blood-brain barrier, influencing microglial cell activation and potentially offering therapeutic benefits for neuroinflammatory conditions .
Drug Development
- Targeting Autotaxin : As a tool compound, this compound is used in drug discovery efforts aimed at developing new therapeutics targeting the autotaxin/lysophosphatidic acid signaling pathway. Its specificity and potency make it an ideal candidate for further research into new drug formulations .
Case Study 1: Glioblastoma Treatment
In preclinical models, this compound was shown to enhance the effectiveness of radiotherapy in glioblastoma by inhibiting autotaxin. This led to decreased tumor cell migration and improved overall survival rates in treated animals .
Case Study 2: Chronic Inflammation
A study investigating the effects of this compound on inflammatory responses revealed that treatment with this compound significantly reduced markers of inflammation in animal models of arthritis. The modulation of lysophosphatidic acid levels was linked to decreased pro-inflammatory cytokine production .
Mecanismo De Acción
PF-8380 ejerce sus efectos inhibiendo la actividad de la autotaxina, una enzima responsable de la producción de ácido lisofosfatídico . Al bloquear esta enzima, this compound reduce los niveles de ácido lisofosfatídico, lo que a su vez afecta a diversos procesos celulares, incluyendo la proliferación, migración y supervivencia celular . Los objetivos moleculares y las vías implicadas en este mecanismo incluyen el eje de señalización autotaxina-ácido lisofosfatídico y efectores aguas abajo como la vía de señalización Akt .
Comparación Con Compuestos Similares
PF-8380 es único por su alta especificidad y potencia como inhibidor de la autotaxina . Los compuestos similares incluyen HA155 y otros inhibidores de la autotaxina de clase I no lipídicos de molécula pequeña . En comparación con estos compuestos, this compound ha mostrado una eficacia superior en varios modelos preclínicos, lo que lo convierte en una herramienta valiosa para estudiar el papel de la autotaxina en las enfermedades .
Actividad Biológica
PF-8380 is a potent autotaxin inhibitor that has garnered attention for its biological activity, particularly in the modulation of lysophosphatidic acid (LPA) levels. This compound is being studied for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions. Below is a detailed exploration of its biological activity, supported by data tables and research findings.
Chemical Profile
- Chemical Name : 3,5-Dichlorobenzyl-[4-[3-oxo-3-(2-oxo-2,3-dihydrobenzoxazol-6-yl)propyl]]piperazine-1-carboxylate
- CAS Number : 1144035-53-9
- Purity : ≥97%
- Molecular Formula : C22H21Cl2N3O5
This compound inhibits autotaxin (ATX), an enzyme responsible for the production of LPA, a bioactive lipid involved in various physiological and pathological processes. The compound exhibits an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood, indicating its potency as an ATX inhibitor .
Inhibition of LPA Production
By inhibiting ATX, this compound effectively reduces LPA levels both in vitro and in vivo. This reduction has significant implications for conditions characterized by elevated LPA levels, such as cancer and inflammation .
1. Cancer Research
This compound has been investigated for its effects on glioblastoma multiforme (GBM), a highly aggressive brain tumor. Studies have shown that:
- Enhanced Radiosensitivity : Pre-treatment with this compound significantly decreased clonogenic survival in GBM cell lines (GL261 and U87-MG) when combined with radiation therapy. Specifically, it reduced migration by 33% in GL261 cells and 17.9% in U87-MG cells, along with a decrease in invasion by 35.6% and 31.8%, respectively .
Treatment Condition | Clonogenic Survival (%) | Migration Reduction (%) | Invasion Reduction (%) |
---|---|---|---|
Control | 100 | - | - |
This compound + Radiation | Decreased | 33% (GL261) | 35.6% (GL261) |
17.9% (U87-MG) | 31.8% (U87-MG) |
2. Inflammation Studies
In models of inflammation, this compound demonstrated a significant reduction in LPA levels within plasma and at sites of inflammation. This effect was observed to correlate with decreased expression of matrix metalloproteinase 13 (MMP13), which is often upregulated during inflammatory responses .
3. Pharmacokinetics
Research indicates that this compound effectively crosses the blood-brain barrier (BBB) and modulates LPA levels within the brain following oral administration . In animal studies, doses as low as 3 mg/kg were sufficient to observe significant pharmacological effects.
Case Study 1: Glioblastoma Treatment
A study involving the use of this compound in conjunction with radiotherapy highlighted its potential as a radiosensitizer. Mice treated with this compound showed delayed tumor growth compared to controls, suggesting that inhibition of ATX can enhance the effectiveness of existing cancer therapies .
Case Study 2: Inflammatory Models
In models assessing inflammation, this compound treatment led to a greater than 95% reduction in plasma LPA levels, confirming its role as a major source inhibitor of autotaxin . This finding underscores its potential utility in treating inflammatory diseases.
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUDQYHPSNBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649524 | |
Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144035-53-9 | |
Record name | PF-8380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-8380 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.